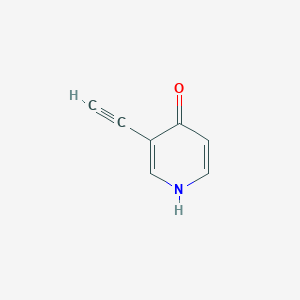
3-Ethynylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylpyridin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C7H5NO and its molecular weight is 119.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
3-Ethynylpyridin-4-ol has been investigated for its potential therapeutic applications, particularly in the development of new drugs. Its structure allows for interactions with biological targets that can lead to significant pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties. For example, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. A study highlighted that certain derivatives demonstrated notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The half-maximal inhibitory concentration (IC50) values were reported to be comparable to established anti-inflammatory drugs like celecoxib .
Material Science
This compound is utilized in the synthesis of advanced materials due to its ability to form stable polymers and composites.
Polymer Synthesis
The compound serves as a monomer in the production of conductive polymers. These materials are essential in electronics and sensor technology. The incorporation of ethynyl groups enhances the conductivity and stability of the resulting polymers.
| Property | Value |
|---|---|
| Conductivity | High |
| Thermal Stability | Excellent |
| Mechanical Strength | Moderate |
Biological Research
In biological research, this compound has been explored for its role in modulating cellular pathways.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective properties, particularly against amyloid-beta aggregation, which is a hallmark of Alzheimer's disease. Molecular docking studies have shown that it can bind effectively to amyloid-beta peptides, inhibiting their aggregation and potentially offering a therapeutic avenue for neurodegenerative diseases .
Case Study: Alzheimer’s Disease Research
A notable case study involved testing various derivatives of this compound on their ability to inhibit amyloid-beta aggregation. The results indicated that specific modifications to the compound's structure significantly enhanced its inhibitory activity, suggesting a pathway for developing new treatments for Alzheimer's disease .
Eigenschaften
IUPAC Name |
3-ethynyl-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-5-8-4-3-7(6)9/h1,3-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSWCTSXCGEKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CNC=CC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00565907 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142503-07-9 |
Source


|
| Record name | 3-Ethynylpyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00565907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














